

Application Notes and Protocols for AX-024 (AX-158)

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Compound of Interest

Compound Name: AX-024

Cat. No.: B560555

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Introduction

AX-024, and its successor compound AX-158, are first-in-class oral small molecule immunomodulators designed to selectively target T-cell receptor (TCR) signaling. Developed by Artax Biopharma, these compounds represent a novel approach to treating T-cell mediated autoimmune diseases. Unlike conventional immunosuppressants, AX-158 aims to modulate, rather than broadly suppress, the immune response. The primary mechanism of action is the inhibition of the interaction between the TCR and the non-catalytic region of tyrosine kinase (Nck) adaptor protein.[1][2][3] This document provides a summary of the available preclinical and clinical data, along with protocols and diagrams to guide further research and development.

It is important to note that while initial research was conducted on **AX-024**, the lead clinical candidate is now AX-158. Data for both compounds are presented here to provide a comprehensive overview of this class of TCR modulators.

Quantitative Data Summary

Preclinical Data (AX-024)

The following table summarizes the key in vitro and in vivo preclinical data for **AX-024**.

Parameter	Value	Model System	Reference
IC ₅₀ (T-cell Activation)	~1 nM	In vitro T-cell activation assays	[4] [5]
IC ₅₀ (ZAP-70 Phosphorylation)	~4 nM	Homogeneous Time-Resolved Fluorescence (HTRF)	[6] [7]
Cytokine Inhibition	Strong inhibition of IL-6, TNF- α , IFN- γ , IL-10, and IL-17A at 10 nM	Human peripheral blood mononuclear cells stimulated with anti-CD3	[4]
In Vivo Efficacy	Attenuated severity of skin and lung inflammation	Mouse models of psoriasis and asthma	[5]
In Vivo Efficacy	Prevented development of neurological symptoms	Mouse model of multiple sclerosis (MS)	[5]
In Vivo Efficacy	Long-lasting therapeutic effect	Mouse model of autoimmune encephalomyelitis	[5]

Clinical Data (AX-158)

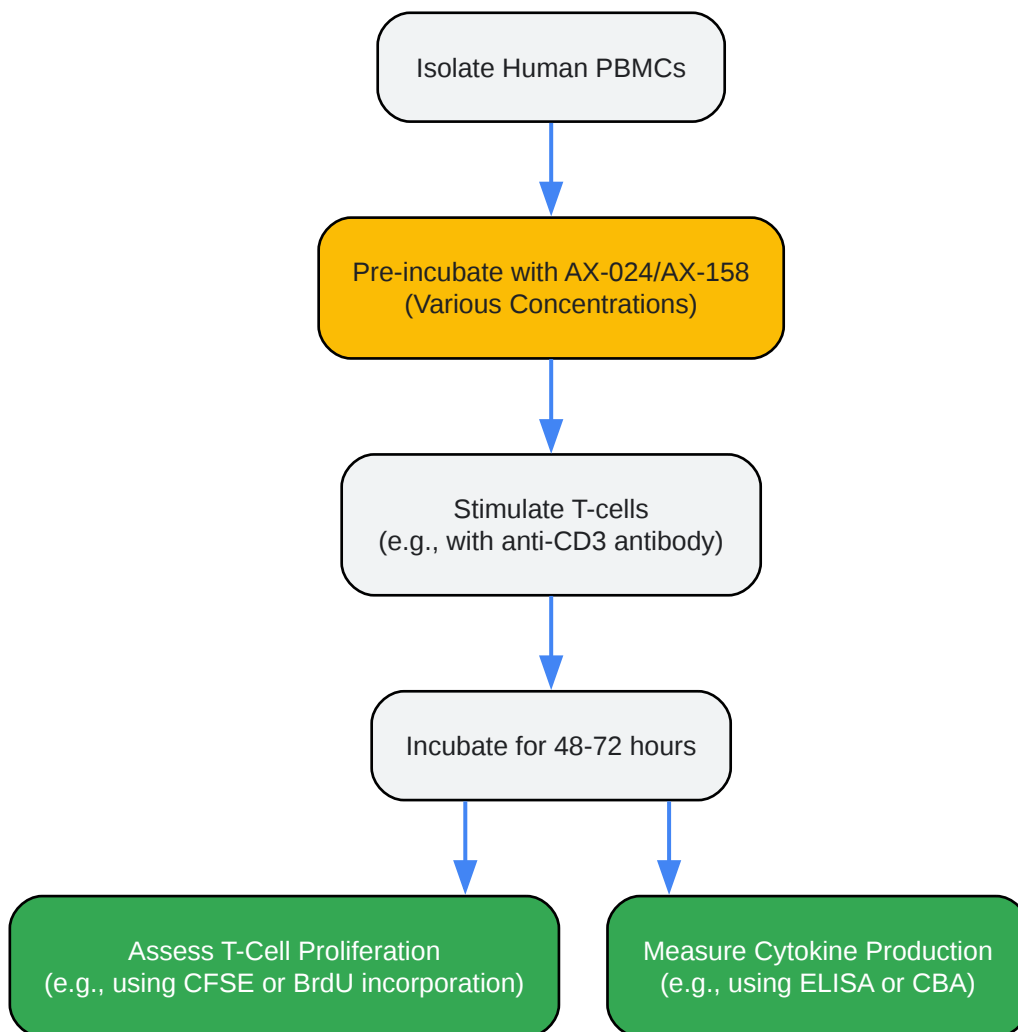
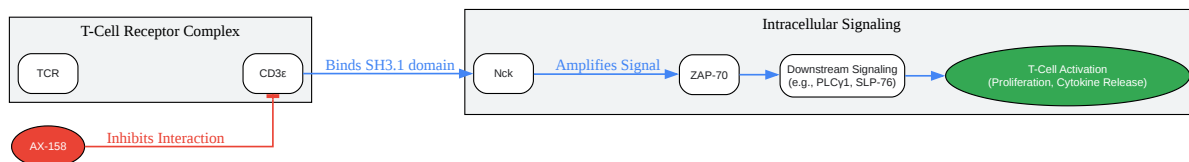
The following table summarizes the key clinical data from the Phase 1 and Phase 2a trials of AX-158.

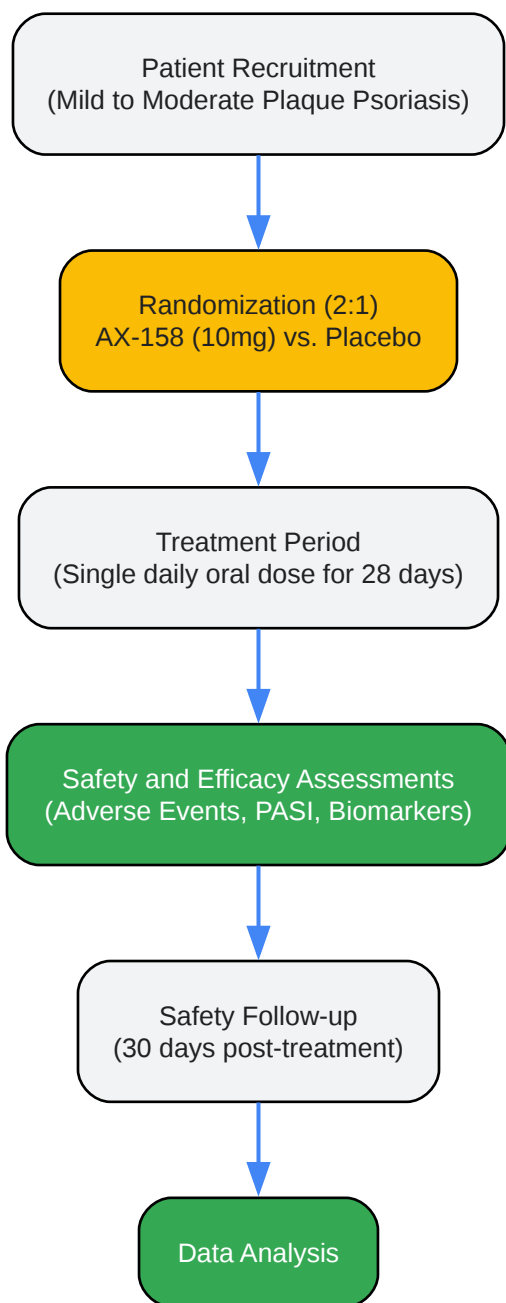
Trial Phase	Indication	Dosage	Key Findings	Reference
Phase 1	Healthy Volunteers	Single ascending doses up to 50mg QD; Multiple ascending doses up to 15mg QD for 10 days	Well-tolerated at all doses; No related adverse events; Consistent and predictable pharmacokinetic profile supporting once-daily oral dosing.	[3]
Phase 2a	Mild to Moderate Plaque Psoriasis	10mg, single daily dose for 28 days	Safe and well-tolerated; No Grade ≥ 3 treatment-related adverse effects or serious infections; Statistically significant reductions in CD8+ T-cells and psoriasis-related gene sets; Positive response trend in patients with moderate disease (PASI >6).	[8][9][10]

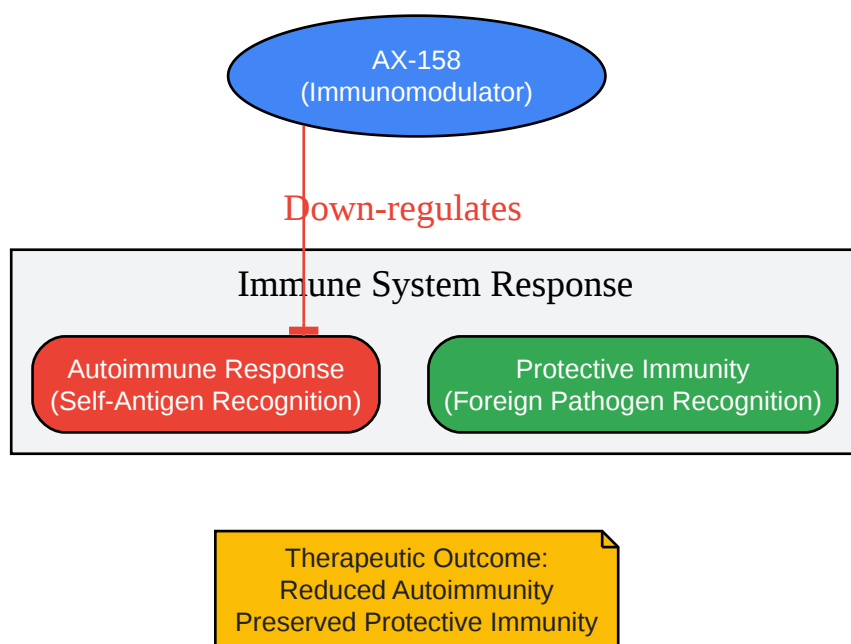
Signaling Pathway and Mechanism of Action

AX-158 modulates the T-cell receptor (TCR) signaling pathway by inhibiting the interaction between the CD3 ϵ subunit of the TCR and the SH3.1 domain of the Nck adaptor protein.[2] This interaction is crucial for the amplification of TCR signals that lead to T-cell activation. By

disrupting this interaction, AX-158 reduces T-cell proliferation and the production of pro-inflammatory cytokines, thereby ameliorating the autoimmune response without causing broad immunosuppression.[4][11]







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